Home > Products > Screening Compounds P33317 > 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine -

3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Catalog Number: EVT-6231487
CAS Number:
Molecular Formula: C20H16N6O2
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: [(11)C]Preladenant is a radiolabeled compound developed for mapping cerebral adenosine A2A receptors (A2ARs) using positron emission tomography (PET). [] It exhibits favorable brain kinetics and suitable characteristics as an A2AR PET tracer. []

    Compound Description: [18F]MNI-444 is a radiolabeled compound designed for positron emission tomography (PET) imaging of adenosine type 2A (A2A) receptors. [] This compound has shown promising results as a PET radiopharmaceutical for mapping A2A receptors in the brain. []

    Relevance: [18F]MNI-444 shares the same core structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine as the main compound, 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. They both belong to a series of A2A ligands based on this core structure. []

      Compound Description: [123I]MNI-420 is a radiolabeled compound developed for single-photon emission computed tomography (SPECT) imaging of adenosine type 2A (A2A) receptors. [] It has been successfully evaluated in non-human primates and human clinical trials as a SPECT radiopharmaceutical for mapping A2A receptors. []

      Relevance: [123I]MNI-420, while structurally similar to 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, belongs to a series of A2A ligands based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. [] Both compounds share this core structure, indicating a potential relationship in their biological activities.

        Compound Description: SCH58261 is a potent and selective antagonist of the adenosine A2A receptor subtype. [] It has been investigated for its potential in treating movement disorders like Parkinson’s disease. []

        Relevance: SCH58261 shares the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core structure with 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. Researchers were exploring modifications of the SCH58261 structure to develop new A2A and A3 adenosine receptors antagonists. []

          Relevance: This compound belongs to the same pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine class as 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. The research aimed to understand how modifications to the core structure affect binding affinity for adenosine receptors. []

            Compound Description: This compound is a C(9)-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative designed and synthesized as part of a study to investigate the effects of C(9) substitutions on adenosine receptor binding. []

            Relevance: This compound and 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine belong to the same class of tricyclic compounds. The research focused on understanding how introducing substituents at the 9-position affects selectivity for different adenosine receptor subtypes. []

              Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivative synthesized and evaluated for its anticancer activity. [] Its crystal structure was determined by single-crystal X-ray analysis as part of a study to develop new potential anticancer agents. []

              Relevance: This compound and 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine share the pyrazolo[4,3-e][1,2,4]triazolopyrimidine core. The research highlights the use of this core structure in developing compounds with potential biological activities, including anticancer properties. []

                Compound Description: Preladenant is an adenosine A2a receptor antagonist that has undergone phase III clinical trials for treating Parkinson’s disease. []

                Relevance: This compound, along with 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, belongs to a series of compounds containing the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. The research aimed at identifying adenosine A2a receptor antagonists for potential therapeutic applications. []

                  Compound Description: This compound represents a novel pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine derivative designed and synthesized as part of a study focused on developing new A2A or A3 adenosine receptors antagonists. [] Notably, it exhibited the highest affinity (hA3Ki = 15nM) and selectivity among the synthesized compounds. []

                  Relevance: This compound is considered a 7-deaza-analogue of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, making it structurally related to 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine. []

                    Compound Description: This compound is a 4-allyl/benzyl-7,8-dihydro-8-methyl/ethyl-2-[(substituted)isoxazol/pyrazol-3/5-yl]-1H-imidazo[2,1-i]purin-5(4H)-one derivative synthesized and evaluated as part of a research effort to identify A3 antagonists with enhanced water-solubility. [] Remarkably, it exhibited the most potent hA3 AR binding affinity (hA3Ki = 1.46 nM) and high selectivity over other ARs. []

                    Relevance: Although (R)-4-allyl-8-ethyl-7,8-dihydro-2-(3-methoxy-1-methyl-1H-pyrazol-5-yl)-1H-imidazo[2,1-i]purin-5(4H)-one and 3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine differ in their core structures, they are related through their development as potential A3 adenosine receptors antagonists. [] This research highlights the exploration of diverse chemical scaffolds in the pursuit of compounds with desired biological activities.

                  Properties

                  Product Name

                  3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

                  IUPAC Name

                  5-(3,5-dimethoxyphenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

                  Molecular Formula

                  C20H16N6O2

                  Molecular Weight

                  372.4 g/mol

                  InChI

                  InChI=1S/C20H16N6O2/c1-27-15-8-13(9-16(10-15)28-2)18-23-24-20-17-11-22-26(14-6-4-3-5-7-14)19(17)21-12-25(18)20/h3-12H,1-2H3

                  InChI Key

                  MUHYZEZWVCCROW-UHFFFAOYSA-N

                  SMILES

                  COC1=CC(=CC(=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5)OC

                  Canonical SMILES

                  COC1=CC(=CC(=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5)OC

                  Product FAQ

                  Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                  • To receive a quotation, send us an inquiry about the desired product.
                  • The quote will cover pack size options, pricing, and availability details.
                  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                  • Quotations are valid for 30 days, unless specified otherwise.
                  Q2: What Are the Payment Terms for Ordering Products?
                  • New customers generally require full prepayment.
                  • NET 30 payment terms can be arranged for customers with established credit.
                  • Contact our customer service to set up a credit account for NET 30 terms.
                  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                  Q3: Which Payment Methods Are Accepted?
                  • Preferred methods include bank transfers (ACH/wire) and credit cards.
                  • Request a proforma invoice for bank transfer details.
                  • For credit card payments, ask sales representatives for a secure payment link.
                  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                  Q4: How Do I Place and Confirm an Order?
                  • Orders are confirmed upon receiving official order requests.
                  • Provide full prepayment or submit purchase orders for credit account customers.
                  • Send purchase orders to sales@EVITACHEM.com.
                  • A confirmation email with estimated shipping date follows processing.
                  Q5: What's the Shipping and Delivery Process Like?
                  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                  • You can use your FedEx account; specify this on the purchase order or inform customer service.
                  • Customers are responsible for customs duties and taxes on international shipments.
                  Q6: How Can I Get Assistance During the Ordering Process?
                  • Reach out to our customer service representatives at sales@EVITACHEM.com.
                  • For ongoing order updates or questions, continue using the same email.
                  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                  Quick Inquiry

                   Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.